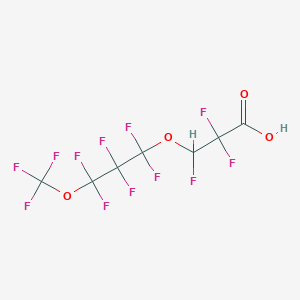

4,8-Dioxa-3H-perfluorononanoic acid

Übersicht

Beschreibung

4,8-Dioxa-3H-perfluorononanoic acid is a perfluoroalkyl substance (PFAS) known for its unique chemical properties. It is formally named 2,2,3-trifluoro-3-[1,1,2,2,3,3-hexafluoro-3-(trifluoromethoxy)propoxy]-propanoic acid and has the molecular formula C7H2F12O4 . This compound has been identified in various environmental matrices, including bottled water and watersheds .

Wirkmechanismus

Target of Action

4,8-Dioxa-3H-perfluorononanoic acid, also known as DTXSID40881350 or 2,2,3-Trifluoro-3-(1,1,2,2,3,3-hexafluoro-3-(trifluoromethoxy)propoxy)propanoic acid, is a perfluoroalkyl substance (PFAS) . PFAS are known to be widespread water contaminants

Mode of Action

It is known that pfas, in general, can cause health-related issues, including endocrine disruption, high cholesterol levels, birth defects, and cancers .

Biochemical Pathways

Pfas are known to be environmentally persistent synthetic compounds , suggesting they may have long-term effects on various biochemical pathways.

Pharmacokinetics

The compound is slightly soluble in chloroform, DMSO, and methanol , which may influence its bioavailability.

Result of Action

Exposure to pfas is associated with cancer, immune system dysfunction, and endocrine disruption .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound has been found in bottled water and watersheds , suggesting that it can persist in various environmental conditions. The EPA plans to propose legally enforceable limits on these chemicals in drinking water .

Biochemische Analyse

Biochemical Properties

As a PFAS, it is known to be persistent in the environment and resistant to degradation .

Cellular Effects

Exposure to PFAS is associated with various health effects, including cancer, immune system dysfunction, and endocrine disruption .

Molecular Mechanism

Pfas are known to bind to proteins and other biomolecules, potentially disrupting their normal function .

Temporal Effects in Laboratory Settings

As a PFAS, it is known to be stable and resistant to degradation .

Dosage Effects in Animal Models

Pfas have been shown to cause adverse effects at high doses .

Metabolic Pathways

Pfas are known to interact with various enzymes and cofactors .

Transport and Distribution

Pfas are known to accumulate in various tissues .

Subcellular Localization

Pfas are known to accumulate in various cellular compartments .

Vorbereitungsmethoden

Die Synthese von 4,8-Dioxa-3H-Perfluorononansäure beinhaltet komplexe chemische Reaktionen. Ein gängiges Verfahren umfasst das elektrochemische Fluorierungsverfahren (ECF), bei dem Wasserstoffatome an einer Kohlenstoffkette durch Fluoratome ersetzt werden . Eine weitere Methode ist die Telomerisierung, bei der Telogene an eine wachsende Polymerkette addiert werden . Die industrielle Produktion erfolgt oft unter Verwendung dieser Verfahren, um eine hohe Reinheit und Ausbeute zu gewährleisten.

Analyse Chemischer Reaktionen

4,8-Dioxa-3H-Perfluorononansäure durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet typischerweise die Verwendung von starken Oxidationsmitteln und führt zur Bildung von perfluorierten Carbonsäuren.

Reduktion: Obwohl weniger verbreitet, können Reduktionsreaktionen unter bestimmten Bedingungen auftreten, die oft zur Bildung von teilweise fluorierten Verbindungen führen.

Substitution: Diese Verbindung kann nukleophile Substitutionsreaktionen eingehen, bei denen Fluoratome durch andere Nukleophile ersetzt werden.

Häufig verwendete Reagenzien bei diesen Reaktionen sind starke Säuren, Basen und Oxidationsmittel. Die Hauptprodukte, die gebildet werden, hängen von den Reaktionsbedingungen und den verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

4,8-Dioxa-3H-Perfluorononansäure hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Medizin: Obwohl sie nicht direkt in medizinischen Behandlungen verwendet wird, hilft ihre Untersuchung beim Verständnis der Auswirkungen von PFAS auf die menschliche Gesundheit.

5. Wirkmechanismus

Der Wirkmechanismus von 4,8-Dioxa-3H-Perfluorononansäure beinhaltet seine Wechselwirkung mit biologischen Molekülen. Sie hat eine hohe Affinität zu Proteinen, was zu einer Bioakkumulation in lebenden Organismen führt . Die Stabilität und Widerstandsfähigkeit der Verbindung gegenüber dem Abbau machen sie in der Umwelt persistent und stellen ein potenzielles Risiko für die menschliche Gesundheit und Ökosysteme dar .

Vergleich Mit ähnlichen Verbindungen

4,8-Dioxa-3H-Perfluorononansäure ähnelt anderen kurzkettigen perfluorierten AlkylSäuren (PFAAs) und ether-substituierten Polyfluoroalkyl-Alternativen, wie zum Beispiel:

Hexafluorpropylenoxid-Dimer-Säure (HFPO-DA): Bekannt als GenX, verwendet als Ersatz für Perfluoroctansäure (PFOA).

62 Chlorierte Polyfluorethersulfonsäure (62 Cl-PFESA): Bekannt als F-53B, verwendet in der Galvanotechnik.

Diese Verbindungen teilen ähnliche chemische Eigenschaften, unterscheiden sich jedoch in ihrer Umweltpersistenz und ihren Toxizitätsprofilen. 4,8-Dioxa-3H-Perfluorononansäure ist aufgrund ihrer spezifischen Molekülstruktur und ihrer Anwendungen in verschiedenen Bereichen einzigartig.

Eigenschaften

IUPAC Name |

2,2,3-trifluoro-3-[1,1,2,2,3,3-hexafluoro-3-(trifluoromethoxy)propoxy]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F12O4/c8-1(3(9,10)2(20)21)22-5(13,14)4(11,12)6(15,16)23-7(17,18)19/h1H,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFDRCEOKCOUICI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)(F)F)(OC(C(C(OC(F)(F)F)(F)F)(F)F)(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CF3OCF2CF2CF2OCFHCF2COOH, C7H2F12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Record name | Propanoic acid, 2,2,3-trifluoro-3-[1,1,2,2,3,3-hexafluoro-3-(trifluoromethoxy)propoxy]- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40881350 | |

| Record name | 4,8-Dioxa-3H-perfluorononanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40881350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

919005-14-4 | |

| Record name | 2,2,3-Trifluoro-3-[1,1,2,2,3,3-hexafluoro-3-(trifluoromethoxy)propoxy]propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=919005-14-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,8-Dioxa-3H-perfluorononanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40881350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,3-Trifluoro-3-[1,1,2,2,3,3-hexafluoro-3-(trifluoromethoxy)propoxy]propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.221.098 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.